2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid chemical properties
2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid chemical properties
The following guide details the chemical properties, synthesis, and analytical profiling of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid , a critical intermediate in the development of dihydroquinolinone-based therapeutics.
Chemical Properties, Synthesis & Applications
Executive Summary & Chemical Identity[1]
2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (CAS: 81745-21-3 ) is a functionalized dihydrocarbostyril derivative.[1] It serves as a "privileged scaffold" in medicinal chemistry, acting as a core building block for therapeutic agents targeting cardiovascular diseases (e.g., platelet aggregation inhibitors like Cilostazol analogs) and neurodegenerative disorders.
Structurally, it consists of a 3,4-dihydroquinolin-2(1H)-one core N-substituted with an acetic acid moiety. This bifunctional nature—possessing both a stable lactam ring and a reactive carboxylic acid—makes it an ideal precursor for fragment-based drug design (FBDD).
| Property | Specification |
| IUPAC Name | 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid |
| CAS Number | 81745-21-3 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Core Scaffold | Dihydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) |
| pKa (Calc.) | ~4.2 (Carboxylic acid), ~-1.0 (Lactam nitrogen) |
| LogP (Calc.) | 1.12 |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Physicochemical Profile & Stability
Structural Stability
The molecule features a dihydro-2-quinolinone ring. Unlike fully aromatic quinolinones, the 3,4-dihydro linkage breaks the aromaticity of the lactam ring, altering its electronic properties:
-
Lactam Stability: The amide bond (lactam) is robust under neutral and mild basic conditions but susceptible to hydrolysis under harsh acidic conditions (e.g., 6N HCl, reflux).
-
N-Substitution: The acetic acid group is attached to the nitrogen (N1). This N-alkylation blocks the formation of the lactim tautomer, fixing the ring in the lactam form.
Reactivity Profile
-
Carboxylic Acid: Ready for coupling with amines to form amides (common in drug synthesis) or esterification.
-
Aromatic Ring: The benzene portion (positions 5, 6, 7, 8) is electron-rich and susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), typically at the para position relative to the nitrogen (Position 6).
-
Lactam Carbonyl: Less reactive than standard ketones due to resonance stabilization with the nitrogen lone pair.
Synthesis & Manufacturing Protocol
The synthesis of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid is typically achieved via N-alkylation of 3,4-dihydroquinolin-2(1H)-one followed by ester hydrolysis.
Reaction Scheme (Graphviz)
Detailed Experimental Protocol
Step 1: N-Alkylation (Ester Formation)
-
Reagents: 3,4-dihydroquinolin-2(1H)-one (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous Acetone or DMF.
-
Procedure:
-
Dissolve 3,4-dihydroquinolin-2(1H)-one in solvent.
-
Add
and stir for 30 min to facilitate deprotonation (though the N-H pKa is high, the carbonate is sufficient for alkylation at reflux). -
Add ethyl bromoacetate dropwise.[2]
-
Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Filter inorganic salts. Evaporate solvent.[3] Recrystallize the ester from Ethanol/Water.
-
Step 2: Hydrolysis (Saponification)
-
Reagents: Ester intermediate, 10% NaOH (aq), Ethanol.
-
Procedure:
-
Suspend the ester in Ethanol.
-
Add NaOH solution (3.0 eq).
-
Stir at room temperature (or mild heat, 50°C) for 2 hours.
-
Isolation: Acidify carefully with 1N HCl to pH 2–3. The product typically precipitates as a white/off-white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Critical Quality Attribute (CQA):
-
N- vs. O-Alkylation: Under basic conditions, lactams can theoretically alkylate at the Oxygen (forming a lactim ether). However, for 3,4-dihydroquinolin-2-one, N-alkylation is thermodynamically favored using
in polar aprotic solvents [1].
Analytical Profiling & Quality Control
For drug development, distinguishing the target N-acetic acid from potential impurities (O-alkylated byproducts or starting materials) is vital.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
Spectroscopic Identification
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5 (s, 1H, -COOH )
- 7.2–6.9 (m, 4H, Aromatic)
- 4.6 (s, 2H, N-CH 2-COOH) – Diagnostic Peak
- 2.8 (t, 2H, Ring C3-H)
- 2.5 (t, 2H, Ring C4-H)
-
Mass Spectrometry (ESI):
-
[M+H]+ = 206.2 m/z.
-
[M-H]- = 204.2 m/z (Negative mode is often more sensitive for carboxylic acids).
-
Analytical Decision Tree (Graphviz)
Applications in Drug Discovery[5]
Pharmacophore Utility
This molecule is a bioisostere for various N-heterocycles. It is particularly relevant in the synthesis of:
-
Cilostazol Analogs: While Cilostazol uses a tetrazole-butoxy side chain, the N-acetic acid derivative allows for the attachment of different effectors to the quinolinone core, modifying pharmacokinetics (solubility) and binding affinity [2].
-
VEGFR2 Inhibitors: Recent studies utilize the 3,4-dihydroquinolin-2(1H)-one scaffold to design inhibitors for Glioblastoma Multiforme, where the N-substituent dictates binding pocket interactions [3].
-
Alzheimer's Therapeutics: Used as a linker in multi-target directed ligands (MTDLs) inhibiting Acetylcholinesterase (AChE) and MAO-B [4].
Handling & Storage
-
Storage: 2–8°C, desiccated.
-
Safety: Irritant. Wear PPE. Avoid dust inhalation.
References
-
Sigma-Aldrich. 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid Product Data. Accessed Feb 8, 2026. Link
-
PubChem. Compound Summary: 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid. National Library of Medicine. Link
-
Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues. Pharmaceuticals, 2025.[2][4] Link
-
Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone Derivatives. Frontiers in Chemistry, 2022. Link
Sources
- 1. 115406-14-9|2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]
- 2. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
